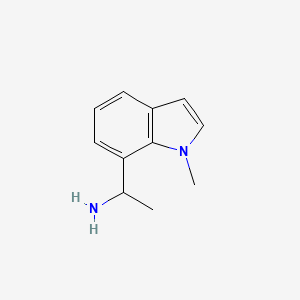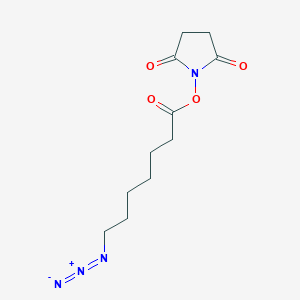
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is an organic compound characterized by the presence of a triazole ring and an amino group attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The process can be carried out under microwave irradiation to enhance reaction efficiency. The reaction conditions often include the use of aliphatic amines, which facilitate the nucleophilic opening of the succinimide ring, followed by the recyclization of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group enhances its reactivity, allowing it to participate in a range of chemical reactions.
Comparación Con Compuestos Similares
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 5-Amino-1H-1,2,4-triazole-3-acetic acid
Comparison: Compared to similar compounds, 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is unique due to its longer carbon chain, which can influence its solubility and reactivity. This structural difference can result in distinct biological and chemical properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4-(3-amino-1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-6-8-4(9-10-6)2-1-3-5(11)12/h1-3H2,(H,11,12)(H3,7,8,9,10) |
Clave InChI |
QCZYMOQFYDUEBN-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=NC(=NN1)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)

![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)

![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)



![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)




